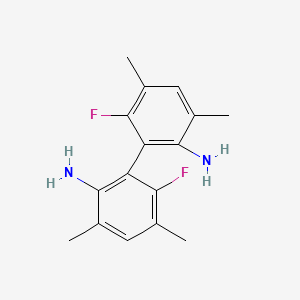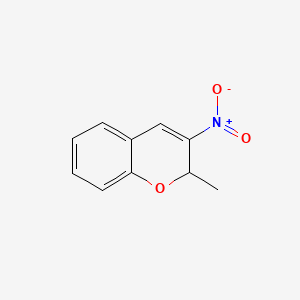
2-Methyl-3-nitro-2H-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-nitro-2H-1-benzopyran is a derivative of benzopyran, a fundamental organic compound characterized by a benzene ring fused with a pyran ring. This compound is notable for its versatility and potential for various chemical transformations due to the presence of methyl and nitro substituents .
Preparation Methods
The synthesis of 2-Methyl-3-nitro-2H-1-benzopyran can be achieved through several well-established methods. Two primary pathways include the Fries rearrangement and Pechmann condensation . These methods leverage base or acid-catalyzed reactions to form the unique benzopyran core. Industrial production methods often involve Friedel–Crafts acylation, aldol condensation, methoxylation, and reduction .
Chemical Reactions Analysis
2-Methyl-3-nitro-2H-1-benzopyran undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:
Oxidation: Typically involves strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Often employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Can occur under both nucleophilic and electrophilic conditions, depending on the substituents and reaction environment.
The major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
2-Methyl-3-nitro-2H-1-benzopyran has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate in organic synthesis pathways . In biology and medicine, derivatives of benzopyran, including this compound, are studied for their potential therapeutic properties, such as anti-cancer and anti-HIV activities . Additionally, these compounds are used in the development of photochromic devices, optical switches, and sensor protectors .
Mechanism of Action
The mechanism of action of 2-Methyl-3-nitro-2H-1-benzopyran involves its interaction with molecular targets and pathways within biological systems. The presence of the nitro group facilitates reductive cleavage, often requiring NADH as an electron donor . This interaction can lead to various biological effects, depending on the specific molecular targets involved.
Comparison with Similar Compounds
2-Methyl-3-nitro-2H-1-benzopyran can be compared with other benzopyran derivatives such as flavones and coumarins . These compounds share a similar benzopyran scaffold but differ in their substituents and structural modifications. For instance, flavones have an additional benzene ring fused at the 2- and 3-positions, while coumarins feature a second benzene ring fused at the 1- and 2-positions . These structural differences significantly affect their chemical behavior and biological properties.
Similar Compounds
- Flavones
- Coumarins
- 2H-1-benzopyran-2-one
- 3-Methyl-2H-1-benzopyran-2-one
This compound stands out due to its unique combination of methyl and nitro groups, which enhance its reactivity and potential for further chemical transformations .
Properties
CAS No. |
40345-75-3 |
|---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-methyl-3-nitro-2H-chromene |
InChI |
InChI=1S/C10H9NO3/c1-7-9(11(12)13)6-8-4-2-3-5-10(8)14-7/h2-7H,1H3 |
InChI Key |
OVCYGDUUGRVRON-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


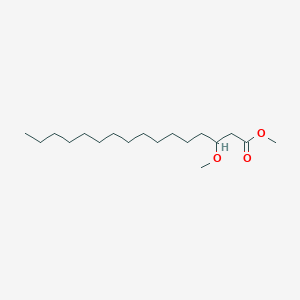

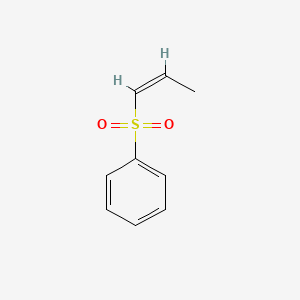


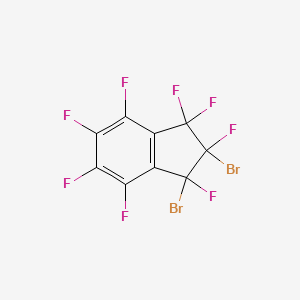

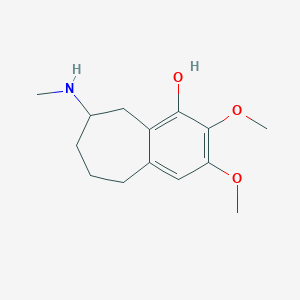
![1-[(Propan-2-yl)sulfanyl]hexa-1,5-diene](/img/structure/B14655160.png)
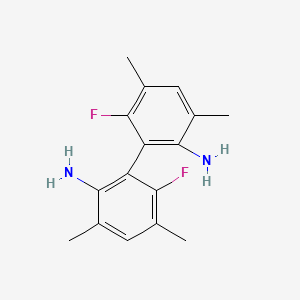

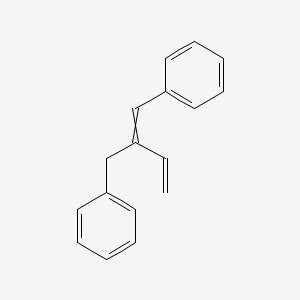
![{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane](/img/structure/B14655193.png)
